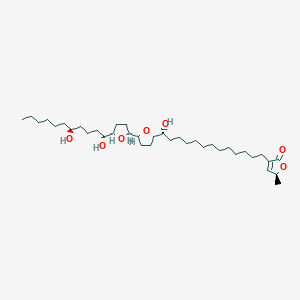
Asiminacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asiminacin is a natural compound that is found in the leaves of the pawpaw tree (Asimina triloba). It belongs to the class of acetogenins, which are known for their potent cytotoxicity against cancer cells. Asiminacin has been the subject of extensive scientific research due to its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of asiminacin involves the inhibition of the mitochondrial complex I, which is responsible for the production of ATP in the cell. Asiminacin binds to the complex I and disrupts its function, leading to the depletion of ATP and the induction of apoptosis in cancer cells. Moreover, asiminacin has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Effets Biochimiques Et Physiologiques
Asiminacin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of the NF-κB pathway. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using asiminacin in lab experiments include its potent cytotoxicity against cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using asiminacin in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of clinical trials to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of asiminacin. One direction is to investigate the potential of asiminacin in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to investigate the potential of asiminacin in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to determine the safety and efficacy of asiminacin in humans.
Applications De Recherche Scientifique
Asiminacin has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. Asiminacin has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. Moreover, asiminacin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Propriétés
Numéro CAS |
156199-51-8 |
|---|---|
Nom du produit |
Asiminacin |
Formule moléculaire |
C37H66O7 |
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1 |
Clé InChI |
DAEFUOXKPZLQMM-DCMHSPHCSA-N |
SMILES isomérique |
CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
SMILES canonique |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonymes |
asiminacin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



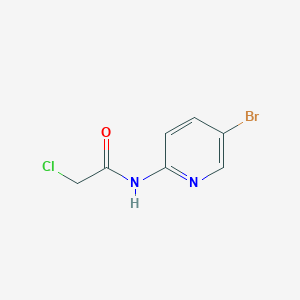
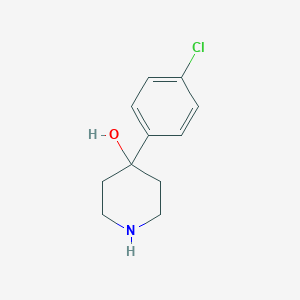
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)
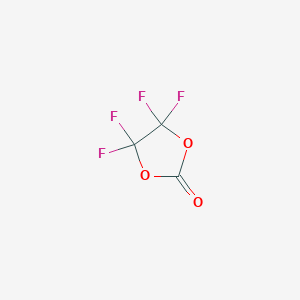
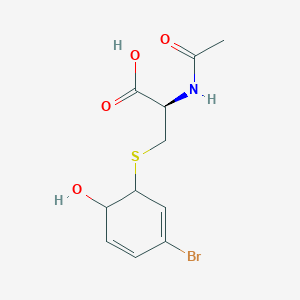
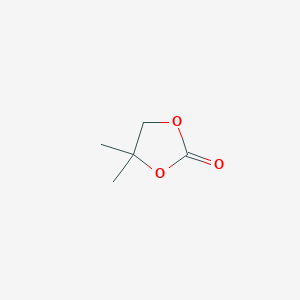
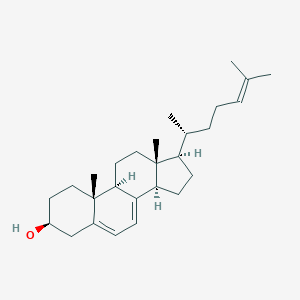
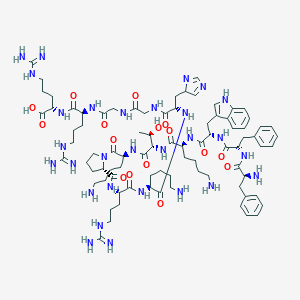
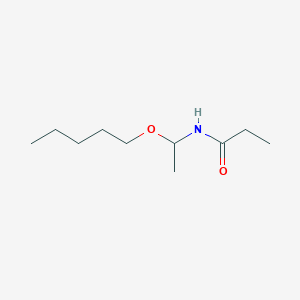
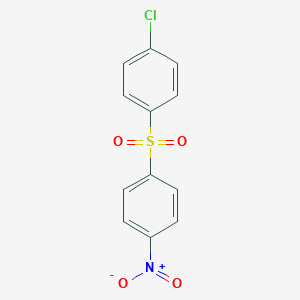
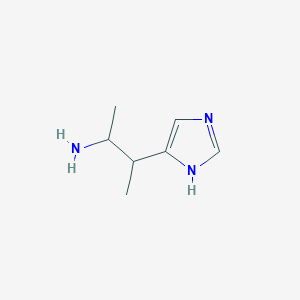
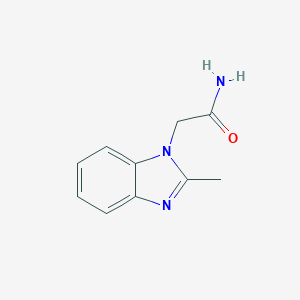
![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)